molecular formula C13H10O2 B032479 2-Biphenylcarboxylic acid CAS No. 947-84-2

2-Biphenylcarboxylic acid

Cat. No.: B032479
CAS No.: 947-84-2
M. Wt: 198.22 g/mol
InChI Key: ILYSAKHOYBPSPC-UHFFFAOYSA-N
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Description

2-Biphenylcarboxylic acid (2BPCA, CAS 947-84-2), also known as o-phenylbenzoic acid, is an aromatic carboxylic acid with the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol . Its structure consists of a benzoic acid group substituted at the 2-position of a biphenyl system, leading to a pre-twisted conformation that influences its photophysical and chemical properties .

Preparation Methods

2-Biphenylcarboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodobenzoic acid with phenylboronic acid in the presence of a palladium catalyst and potassium carbonate in water at 50°C . The reaction conditions are mild and the process is efficient, making it suitable for laboratory-scale synthesis.

For industrial production, the compound can be synthesized by the oxidative coupling of biphenyl using lead tetra-acetate in refluxing benzene solution under a nitrogen atmosphere . This method yields 3,4-benzocoumarin as a major organic product.

Chemical Reactions Analysis

2-Biphenylcarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form biphenyl-2-methanol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation. Major products formed from these reactions include nitro-biphenylcarboxylic acids, halogenated biphenylcarboxylic acids, and sulfonated biphenylcarboxylic acids .

Scientific Research Applications

Medicinal Chemistry

1.1 URAT1 Inhibitors
Recent studies have identified novel biphenyl carboxylic acid derivatives as potent inhibitors of the URAT1 transporter, which plays a crucial role in uric acid reabsorption. Compounds such as A1 and B21 exhibited IC50 values of 0.93 μM and 0.17 μM, respectively, demonstrating their effectiveness comparable to existing uricosuric drugs like benzbromarone . The structure-activity relationship (SAR) studies indicated that ortho-substituted biphenyl carboxylic acids were optimal for URAT1 inhibition, suggesting their potential for developing new therapeutic agents for conditions like gout.

1.2 Osteoclast Activity Inhibition
Another significant application of biphenyl carboxylic acid derivatives is in the treatment of osteoporosis. Research showed that certain derivatives could inhibit osteoclast formation without adversely affecting osteoblast function, making them promising candidates for antiresorptive drugs . For instance, compound ABD350 demonstrated an IC50 for osteoclast formation at 1.3 μM and effectively prevented ovariectomy-induced bone loss in animal models.

Material Science

2.1 Thermal Decomposition Studies
The thermal decomposition of 2-biphenylcarboxylic acid has been extensively studied for its potential applications in upgrading heavy aromatic oils. The decomposition primarily occurs through decarboxylation to produce biphenyl and further transformations leading to fluorenone . This process can enhance the production of lighter aromatic compounds from heavier oils, which is valuable in petrochemical industries.

2.2 Synthesis of Functional Materials
Biphenylcarboxylic acids are also used as intermediates in synthesizing various organic compounds, including polymers and other functional materials. Their ability to act as building blocks in organic synthesis allows for the development of materials with tailored properties for specific applications.

Environmental Applications

3.1 Biodegradation Studies
Research has indicated that biphenylcarboxylic acids can be involved in biodegradation processes, particularly concerning environmental pollutants. Understanding the degradation pathways of these compounds can aid in developing bioremediation strategies for contaminated sites . Studies on the microbial degradation of biphenyl derivatives highlight the importance of these compounds in environmental chemistry.

Data Summary Table

Application AreaSpecific Use CaseKey Findings/Properties
Medicinal ChemistryURAT1 InhibitorsPotent inhibitors with IC50 values < 1 μM
Osteoclast Activity InhibitionNo adverse effects on osteoblasts; effective against bone loss
Material ScienceThermal DecompositionUpgrades heavy oils; produces lighter aromatic compounds
Synthesis of Functional MaterialsActs as an intermediate for various organic syntheses
Environmental ApplicationsBiodegradation StudiesPotential role in bioremediation strategies

Mechanism of Action

The mechanism of action of 2-Biphenylcarboxylic acid involves its interaction with specific molecular targets. In biological systems, it acts as a ligand for neuropeptide FF receptors, modulating pain and cardiovascular functions . The compound’s aromatic structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 111–113°C
  • Boiling Point : 199°C at 10 mmHg
  • Solubility : Insoluble in water
  • Hazard Classification : Irritant (Xi), with safety warnings for skin and eye contact .

The compound exhibits intramolecular charge transfer (ICT) behavior in aqueous solutions, which is modulated by interactions with cyclodextrins (CDs). In CD environments, restricted twisting of the biphenyl group in the excited state alters fluorescence profiles, quenching ICT emission at 390 nm and enhancing a new band at 330 nm .

Comparison with Structural Isomers

4-Biphenylcarboxylic Acid (CAS 92-92-2)

The para-isomer, 4-biphenylcarboxylic acid, shares the same molecular formula but differs in substitution position.

Property 2-Biphenylcarboxylic Acid 4-Biphenylcarboxylic Acid
Melting Point 111–113°C 220–225°C
Boiling Point 199°C at 10 mmHg ~295.53°C (estimated)
Hazard Profile Irritant (Xi) Skin/eye irritation (H315, H319)
Photophysical Behavior Exhibits ICT No ICT data available

Structural Implications :

  • The ortho substitution in 2BPCA induces steric hindrance, reducing symmetry and lowering the melting point compared to the para isomer.
  • The para-isomer’s linear structure allows tighter molecular packing, contributing to its higher thermal stability .

Comparison with Other Aromatic Carboxylic Acids

Thiophene-2-carboxylic Acid (CAS 527-72-0)

A heteroaromatic analog with a thiophene ring instead of biphenyl:

Property This compound Thiophene-2-carboxylic Acid
Molecular Formula C₁₃H₁₀O₂ C₅H₄O₂S
Melting Point 111–113°C 128–132°C
Acidity (pKa) Not explicitly stated ~2.3 (estimated for thiophene acids)
Applications Catalyst additive in C–H activation Pharmaceutical intermediates

Functional Differences :

  • The sulfur atom in thiophene enhances electron-withdrawing effects, increasing acidity compared to biphenyl systems.
  • 2BPCA’s biphenyl framework supports conjugation, making it suitable for applications in fluorescence studies and catalysis .

4-Formylfuran-2-carboxylic Acid

A furan-based carboxylic acid with a formyl group:

Property This compound 4-Formylfuran-2-carboxylic Acid
Reactivity Participates in ICT Formyl group enables nucleophilic reactions
Thermal Stability Stable up to decomposition (~199°C) Limited data; likely lower stability

Structural Impact :

  • The furan ring’s oxygen atom introduces polarity, while the formyl group adds electrophilic reactivity absent in 2BPCA .

Biological Activity

2-Biphenylcarboxylic acid, also known as 2-phenylbenzoic acid, is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

This compound is characterized as a white powder with the molecular formula C13H10O2. Its synthesis often involves the reaction of biphenyl derivatives with carboxylic acid functionalities. This compound serves as a precursor in the development of various pharmaceutical agents, including neuropeptide FF receptor antagonists and orexin receptor antagonists .

1. Antiresorptive Effects on Bone Health

Recent studies have highlighted the role of biphenyl carboxylic acid derivatives in bone health. A notable compound, ABD350, demonstrated significant inhibition of osteoclast formation and survival in vitro. The IC50 for osteoclast formation was found to be 1.3 μM, indicating strong biological activity. Furthermore, ABD350 effectively prevented ovariectomy-induced bone loss in mouse models without adversely affecting osteoblast function .

Table 1: Biological Activity of Biphenyl Carboxylic Acid Derivatives

CompoundIC50 (μM)Effect on OsteoclastsEffect on Osteoblasts
ABD3501.3InhibitionNo significant effect
ABD5620Partial inhibitionNo significant effect

2. Angiotensin II Receptor Antagonism

Another area of interest is the development of nonpeptidic angiotensin II receptor antagonists derived from biphenylcarboxylic acid. These compounds have shown promising results in inhibiting pressor responses in normotensive rat models, with ED50 values ranging from 0.1 to 2.0 mg/kg. Such compounds could lead to new treatments for hypertension .

Table 2: Angiotensin II Receptor Antagonist Activity

CompoundED50 (mg/kg)Inhibition Level
Compound 5g0.1 - 2.0Significant

3. URAT1 Inhibition and Uric Acid Regulation

Recent findings have identified novel biphenyl carboxylic acid derivatives as potent inhibitors of URAT1, a key transporter involved in uric acid reabsorption. The most potent derivatives exhibited IC50 values as low as 0.17 μM, suggesting their potential use in treating hyperuricemia and gout .

Table 3: URAT1 Inhibitory Activity

CompoundIC50 (μM)
A10.93
B210.17

The biological activity of this compound and its derivatives can be attributed to their ability to interact with specific receptors and enzymes:

  • Osteoclast Modulation : Compounds like ABD350 inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced signaling pathways, leading to osteoclast apoptosis without affecting osteoblast viability.
  • Angiotensin II Receptor Blockade : The biphenyl structure allows for effective binding to angiotensin II receptors, blocking hypertensive responses.
  • URAT1 Inhibition : The structural features of these compounds facilitate their interaction with URAT1, enhancing uric acid excretion.

Case Studies

Several case studies illustrate the therapeutic potential of biphenyl carboxylic acid derivatives:

  • Study on Osteoporosis : In a controlled study involving ovariectomized mice, treatment with ABD350 significantly reduced bone resorption markers compared to control groups.
  • Hypertension Treatment Trials : Clinical trials involving angiotensin II receptor antagonists derived from biphenyl carboxylic acids demonstrated effective blood pressure reduction in hypertensive patients.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the purity of 2-Biphenylcarboxylic acid in laboratory settings?

  • Methodological Answer: Purity assessment typically involves a combination of melting point analysis (lit. range: 111–113°C ), high-performance liquid chromatography (HPLC) with UV detection, and nuclear magnetic resonance (NMR) spectroscopy. For instance, deviations in melting point (>2°C) may indicate impurities, necessitating recrystallization using methanol/water mixtures . Quantitative NMR (qNMR) using deuterated DMSO as a solvent can resolve carboxylic proton signals (δ ~12–13 ppm) to estimate purity .

Q. What safety precautions are critical when handling this compound in experimental procedures?

  • Methodological Answer: Safety protocols include using PPE (gloves, goggles) due to its irritant properties (H315: skin irritation, H319: eye irritation) . Work in a fume hood to avoid inhalation of fine powders. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage at room temperature (10–30°C) in airtight containers prevents hygroscopic degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize byproducts?

  • Methodological Answer: Synthesis via Ullmann coupling of 2-bromobenzoic acid with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80°C improves yield . Post-synthesis, acid-base extraction (using 1M NaOH) removes unreacted precursors, followed by recrystallization from ethanol to isolate pure product (>95% purity) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental crystallographic data for this compound?

  • Methodological Answer: Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Employ the SHELXL program for refinement, using high-resolution (<1.0 Å) X-ray diffraction data to model anisotropic displacement parameters . Validate the structure with the Cambridge Structural Database (CSD) to identify outliers. For twinned crystals, use the TWIN/BASF commands in SHELX to refine twin laws .

Q. How does the electronic structure of this compound influence its reactivity in organometallic complex formation?

  • Methodological Answer: The electron-withdrawing carboxylic group enhances acidity (pKa ~4.5), facilitating deprotonation to form carboxylate ligands. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal partial charge distribution, showing higher electron density on the biphenyl ring, which stabilizes metal coordination (e.g., Cu²⁺ or Ru³⁺) . Spectroscopic validation via IR (C=O stretch ~1680 cm⁻¹) and X-ray absorption spectroscopy (XAS) confirms binding modes .

Q. What advanced spectroscopic techniques are recommended for characterizing hydrogen bonding networks in this compound derivatives?

  • Methodological Answer: Solid-state NMR (¹³C CP/MAS) can resolve hydrogen-bonded carbonyl carbons (δ ~170 ppm). Pair distribution function (PDF) analysis of X-ray total scattering data identifies short-range intermolecular O–H···O interactions . For dynamic studies, variable-temperature IR spectroscopy tracks hydrogen bond strength changes with thermal activation .

Properties

IUPAC Name

2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSAKHOYBPSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870814
Record name [1,1'-Biphenyl]-2-carboxylic acid
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

947-84-2, 51317-27-2
Record name 1-Biphenyl-2-carboxylic acid
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Record name o-Phenylbenzoic acid
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Record name (1,1'-Biphenyl)carboxylic acid
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Record name 2-Biphenylcarboxylic acid
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Record name [1,1'-Biphenyl]-2-carboxylic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of a mixture(620 mg, 2.54 mmol) of ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate and ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate in MeOH(5 ml), NaOMe(28% in MeOH, 1.98 g, 10.1 mmol) was added. After stirring for 17 hr at room temperature, the solvent was evaporated under reduced pressure. Water was added to the residue and dil. HCl aq., and it was extracted with AcOEt. The organic layer was washed with brine and dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel with n-hexane-AcOEt to afford 136 mg of ethyl 2-phenylbenzoate(y=23.7%) and 236 mg of 2-phenylbenzoic acid(y=53.8%). 1H-NMR(ppm, 300 MHz, CDCl3) δ ester 7.82(1H, dd, J=1.4 and 7.7 Hz), 7.10-7.60(8H), 4.08(2H, d, J=7.0 Hz), 0.98(3H, t, J=7.0 Hz); acid 7.95(1H, d, J=7.9 Hz)
Name
ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
53.8%

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